5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMZXBNOZLIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylpyrimidine
- Starting Material: 2-methylpyrimidine
- Reagent: Bromine
- Solvent: Acetic acid
- Conditions: Dropwise addition of bromine to 2-methylpyrimidine in acetic acid, reflux overnight.
- Workup: Cooling, addition of water and ethyl acetate, separation of organic phase, drying, and concentration.
- Product: 5-Bromo-2-methylpyrimidine
This step introduces a bromine atom at the 5-position of the pyrimidine ring, enabling further substitution reactions.
Coupling with Piperidine Derivative
- Reagents: 5-Bromo-2-methylpyrimidine, N-benzylpiperidine ketone
- Solvent: Tetrahydrofuran (THF)
- Conditions: Cooling to -78°C, addition of n-butyllithium to generate a lithiated intermediate, then addition of the piperidine ketone, stirring for several hours, warming to room temperature.
- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying, and concentration.
- Product: 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol
This step forms the C-C bond between the pyrimidine ring and the piperidine moiety via nucleophilic addition.
Elimination and Cyclization
- Reagents: The piperidinyl alcohol intermediate
- Conditions: Reflux in ethanol with concentrated hydrochloric acid for several hours.
- Workup: Neutralization with sodium bicarbonate, extraction with dichloromethane, drying, concentration, and purification by silica gel chromatography.
- Product: 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine
This step involves elimination to form the tetrahydropyridine ring system.
Catalytic Hydrogenation and Debenzylation
- Reagents: Palladium on carbon catalyst, hydrogen source (e.g., sodium borohydride or hydrogen gas)
- Solvent: Methanol
- Conditions: Heating under reflux with catalyst and hydrogen donor for several hours.
- Workup: Filtration to remove catalyst, washing, drying, and concentration.
- Product: 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine (free base)
Hydrogenation removes the benzyl protecting group and saturates the tetrahydropyridine ring to a piperidine.
Formation of the Dihydrochloride Salt
- Reagents: Concentrated hydrochloric acid
- Solvent: Dichloromethane or similar organic solvent
- Conditions: Addition of HCl to the free base under ice bath conditions, stirring at room temperature for 30 minutes.
- Workup: Neutralization with saturated sodium carbonate, extraction, drying, and concentration.
- Product: this compound
Salt formation improves compound stability and solubility for further applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination | 2-methylpyrimidine + Br2, AcOH, reflux overnight | 5-Bromo-2-methylpyrimidine | High yield (~quantitative) |
| 2 | Coupling (Lithiation + Addition) | 5-Bromo-2-methylpyrimidine + n-BuLi + N-benzylpiperidine ketone, THF, -78°C | 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol | Moderate to good yield |
| 3 | Elimination & Cyclization | Reflux with HCl in ethanol | 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | Moderate yield (e.g., 16.8%) |
| 4 | Catalytic Hydrogenation | Pd/C, NaBH4 or H2, methanol, reflux | 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine (free base) | ~50% yield reported |
| 5 | Salt Formation | HCl in dichloromethane, ice bath, room temp | This compound | High purity salt |
Research Findings and Optimization Notes
- The bromination step is critical for regioselectivity and must be carefully controlled to avoid overbromination or side reactions.
- The lithiation and coupling step requires low temperature (-78°C) to prevent side reactions and ensure high selectivity.
- The debenzylation via catalytic hydrogenation is effective but requires optimization of catalyst loading and reaction time to maximize yield and purity.
- Salt formation with hydrochloric acid is straightforward but must be controlled to avoid decomposition or formation of undesired salts.
- Purification is typically done by silica gel chromatography or crystallization to ensure high purity, especially important for biological applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C10H18Cl2N4
- Molecular Weight : 265.18 g/mol
- CAS Number : 1361116-57-5
The structure features a pyrimidine ring substituted with a piperidine group, which enhances its reactivity and biological interactions.
Medicinal Chemistry
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is primarily studied for its potential as a pharmaceutical agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases, including cancer and infectious diseases.
Case Study : Research has shown that compounds with similar structures exhibit significant enzyme inhibition, leading to the development of new therapeutic agents aimed at disrupting cancer cell proliferation pathways.
Enzyme Inhibition Studies
The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is critical for designing drugs that can modulate biological pathways.
Example : Inhibitors derived from pyrimidine structures have been shown to affect kinases involved in cancer signaling pathways, which could lead to the development of targeted therapies.
Receptor Binding Studies
Beyond enzyme inhibition, this compound may interact with various receptors, influencing signaling pathways related to neurotransmission and cellular responses.
Research Insight : Studies on similar pyrimidine derivatives have indicated their potential role in modulating G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology.
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex molecules used in drug formulations. Its unique structural features allow for modifications that can enhance bioactivity and selectivity.
| Application Area | Description |
|---|---|
| Drug Development | Used as a scaffold for creating new therapeutic agents |
| Agrochemicals | Potential use in developing pesticides or herbicides |
Agrochemical Production
Research into the applications of this compound in agrochemicals is ongoing, focusing on its potential efficacy against pests or plant diseases.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The following table summarizes key synthetic routes:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the reaction of 2,4,5-trichloropyrimidine with piperidine derivatives under basic conditions. |
| Oxidation | Can be oxidized to form N-oxides using agents like hydrogen peroxide. |
| Reduction | Reduction reactions can yield dihydropyrimidine derivatives using sodium borohydride. |
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and research applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: Piperidine Substitution: The position of the piperidine ring significantly impacts bioactivity. For example, this compound differs from its piperidin-2-yl isomer (CAS 1361112-93-7) in spatial orientation, which may alter receptor binding .
Salt Form and Solubility: Dihydrochloride salts (e.g., compounds 59 and 5-methoxy derivative) generally exhibit superior aqueous solubility compared to monohydrochlorides (e.g., compound 58) .
The absence of a methyl or methoxy group in N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride () simplifies its structure, making it a versatile intermediate in medicinal chemistry .
Commercial Availability :
- Derivatives like 5-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride have been discontinued commercially, underscoring the challenges in scaling up structurally complex amines .
Research Implications and Gaps
- Physicochemical Data : The lack of melting point, solubility, and stability data for this compound limits its optimization for drug development .
- Therapeutic Potential: Compounds with thiazol-cyclopropyl motifs (e.g., 58 and 59) demonstrate the importance of heterocyclic diversity in enhancing bioactivity .
- Synthetic Feasibility : High yields (89–90%) in suggest robust synthetic routes for piperidine-pyrimidine hybrids, which could be adapted for scaling the target compound.
Biological Activity
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that facilitate interactions with biological targets, making it a candidate for various therapeutic applications.
The compound's chemical formula is with a molecular weight of 265.18 g/mol. The IUPAC name is 5-methyl-4-piperidin-4-ylpyrimidin-2-amine dihydrochloride, and its CAS number is 1361116-57-5 .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in drug design, particularly for targeting pathways in cancer and infectious diseases.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital for cellular functions and disease progression .
Anticancer Potential
Recent studies have highlighted the compound's efficacy as an anticancer agent. In vitro assays demonstrated that it exhibits significant activity against several cancer cell lines, with IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
Enzyme Targeting
Research indicates that this compound acts as a competitive inhibitor for specific kinases involved in tumor growth and survival. For instance, it has shown promising results against EGFR (Epidermal Growth Factor Receptor), which is often mutated in various cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals favorable characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Acute Toxicity | No toxicity at 2000 mg/kg |
These data suggest that the compound has a reasonable bioavailability and safety profile, making it a viable candidate for further development .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including those resistant to standard therapies .
- Animal Models : In vivo studies using murine models showed that the compound effectively reduced tumor size without significant side effects, supporting its potential as a therapeutic agent .
- Comparative Analysis : When compared to similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibited enhanced potency and selectivity towards its biological targets, suggesting unique pharmacological properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride with high purity?
- Methodological Answer :
- Step 1 : Use computational reaction path searches (quantum chemical calculations) to predict optimal reaction conditions, reducing trial-and-error approaches .
- Step 2 : Employ column chromatography or recrystallization for purification, guided by purity assessments via HPLC (e.g., using ammonium acetate buffer adjusted to pH 6.5 for analytical consistency) .
- Step 3 : Validate purity (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, referencing molecular weight (292.2 g/mol) and structural descriptors (e.g., SMILES:
CC1=CN=CN=C1N) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Assign peaks for methyl (δ ~2.5 ppm) and piperidinyl protons (δ ~1.5–3.0 ppm), with deuterated solvents (e.g., DMSO-d6) to avoid interference .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 6.5 buffer) to assess retention time and purity .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 293.2) and isotopic patterns consistent with chlorine content .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods (engineering controls) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers) .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions for this compound?
- Methodological Answer :
- Factor Selection : Vary temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (e.g., DMF vs. THF) .
- Response Variables : Monitor yield (gravimetric analysis) and purity (HPLC area-under-curve) .
- Statistical Analysis : Apply factorial designs (e.g., 2^k or Box-Behnken) to identify interactions between factors and minimize experimental runs .
Q. What computational strategies predict reaction pathways and intermediates?
- Methodological Answer :
- Quantum Mechanics : Use density functional theory (DFT) to model transition states and activation energies for piperidinyl-pyrimidine coupling .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity and byproduct formation .
- Feedback Loop : Integrate experimental data (e.g., NMR kinetics) to refine computational predictions iteratively .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and monitor hydrolysis products (e.g., free amine formation) using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to guide storage recommendations .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate enzyme inhibition results (e.g., IC50) using orthogonal methods (fluorescence vs. radiometric assays) .
- Control Standardization : Include reference inhibitors (e.g., staurosporine) and normalize data to cell viability (MTT assays) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-laboratory variability and identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
